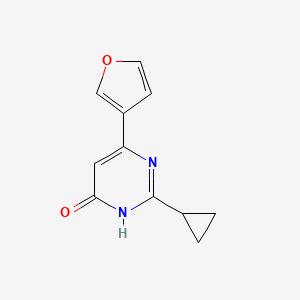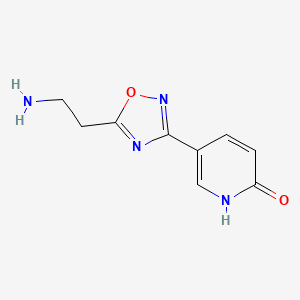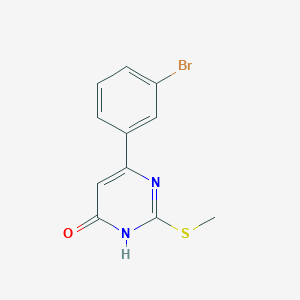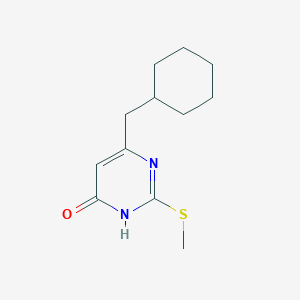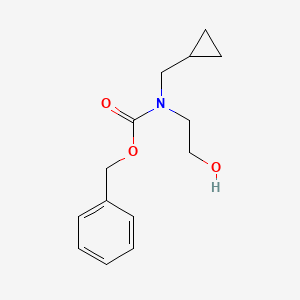
Cyclopropylmethyl-(2-hydroxyethyl)-carbamic acid benzyl ester
説明
Cyclopropylmethyl-(2-hydroxyethyl)-carbamic acid benzyl ester, commonly referred to as CPBA, is an organic compound that has been used in a variety of scientific research applications. It is a highly reactive compound that can be used in a variety of synthetic reactions, and has been studied for its potential applications in biochemical and physiological research.
科学的研究の応用
CPBA has been used in a variety of scientific research applications. It has been used in the synthesis of cyclopropylmethyl carbamate derivatives, which have potential applications in medicinal chemistry. It has also been used in the synthesis of amides and esters, which can be used as building blocks for more complex molecules. In addition, CPBA has been used in the synthesis of cyclopropylmethyl sulfonamides, which are useful for the synthesis of biologically active compounds.
作用機序
CPBA is a highly reactive compound, and it can be used in a variety of synthetic reactions. The mechanism of action of CPBA is based on its reactivity with nucleophiles and electrophiles. It can react with nucleophiles through a nucleophilic substitution reaction, and it can react with electrophiles through an electrophilic addition reaction.
Biochemical and Physiological Effects
CPBA has been studied for its potential applications in biochemical and physiological research. It has been shown to have anti-inflammatory and analgesic effects in animal studies, and it has been found to reduce the levels of certain inflammatory markers in vitro. In addition, it has been found to have anti-tumor activity in cell culture studies, and it has been shown to reduce the growth of certain types of cancer cells.
実験室実験の利点と制限
CPBA has several advantages for use in lab experiments. It is a highly reactive compound, and it can be used in a variety of synthetic reactions. It is also a relatively inexpensive compound, making it a cost-effective choice for many research applications. However, CPBA is a highly reactive compound, and it can react with other molecules in the reaction mixture, making it difficult to control the reaction. In addition, CPBA is a relatively unstable compound, and it can degrade over time, making it difficult to store for long periods of time.
将来の方向性
The potential future directions for CPBA are numerous. CPBA could be used in the synthesis of other cyclopropylmethyl compounds, which could have potential applications in medicinal chemistry. In addition, CPBA could be used in the synthesis of other compounds with potential applications in biochemical and physiological research. Finally, CPBA could be used in the synthesis of novel compounds with potential applications in the pharmaceutical industry.
特性
IUPAC Name |
benzyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-9-8-15(10-12-6-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12,16H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHLJRWTIYSXOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CCO)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



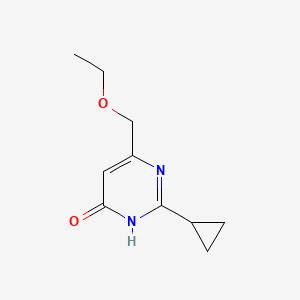
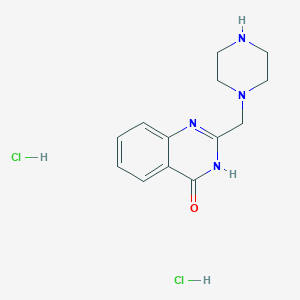
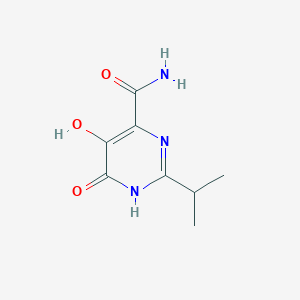
![2-[(2-Furylmethyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1487070.png)


![4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1487075.png)
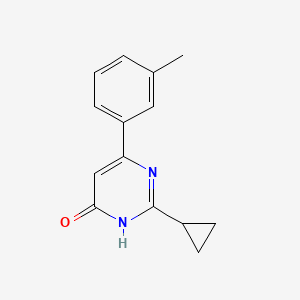
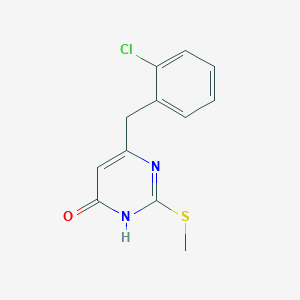
![1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane](/img/structure/B1487078.png)
